Introduction: Unveiling a Versatile Synthetic Intermediate
Introduction: Unveiling a Versatile Synthetic Intermediate
An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-1-methylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
5-Methoxy-1-methylindoline-2,3-dione, an N-methylated and methoxy-substituted derivative of the isatin scaffold, represents a cornerstone intermediate in the synthesis of complex heterocyclic compounds. Its strategic functionalization—combining an electron-donating methoxy group on the aromatic ring with a methyl group on the indole nitrogen—creates a unique electronic and steric profile. This profile makes it a highly valuable precursor for developing novel pharmaceutical agents and functional materials.[1] The inherent reactivity of its dicarbonyl system, particularly at the C3-position, allows for a diverse range of chemical transformations, positioning it as a key building block in medicinal chemistry. Isatin and its derivatives are known to possess a wide array of biological activities, including antitumor, antibacterial, and anti-HIV properties, underscoring the therapeutic potential of molecules derived from this core structure.[2][3]
Core Chemical and Physical Properties
A foundational understanding of a compound's physical characteristics is paramount for its application in a laboratory setting. The properties of 5-Methoxy-1-methylindoline-2,3-dione are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16077-09-1 | [4][5] |
| Molecular Formula | C₁₀H₉NO₃ | [4] |
| Molecular Weight | 191.18 g/mol | [4] |
| IUPAC Name | 5-methoxy-1-methyl-1H-indole-2,3-dione | [5] |
| Canonical SMILES | CN1C2=C(C=C(C=C2)OC)C(=O)C1=O | [4] |
| Appearance | Varies; often a powder or crystalline solid. The related precursor, 5-Methoxyisatin, appears as a dark red to brown or orange to amber powder.[6][7] | N/A |
Strategic Synthesis: From Precursor to Final Compound
The synthesis of 5-Methoxy-1-methylindoline-2,3-dione is most effectively achieved through a well-established, multi-step process. The general pathway involves the initial synthesis of the 5-methoxyisatin core, followed by a targeted N-methylation.
Synthetic Pathway Overview
The primary route begins with the Sandmeyer synthesis to construct the 5-methoxyisatin precursor from 5-methoxyaniline. This intermediate is then subjected to N-methylation to yield the final product. This two-stage approach allows for high yields and purity.[8]
Detailed Experimental Protocol: Synthesis of 5-Methoxyisatin Precursor
This protocol details the synthesis of the unmethylated precursor, which is then used in the final N-methylation step.[8]
Step 1: Preparation of p-Methoxyisonitrosoacetanilide
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Materials: 5-Methoxyaniline, Chloral Hydrate, Hydroxylamine Hydrochloride, Water.
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Procedure: a. In a suitable reaction vessel, dissolve 5-methoxyaniline (1.0 eq), chloral hydrate (1.1 eq), and hydroxylamine hydrochloride (2.2 eq) in water. b. Heat the reaction mixture to 90 °C and maintain for 3.5 hours. c. Cool the mixture to allow the product to crystallize. d. Filter the resulting solid, wash thoroughly with water, and dry to obtain p-methoxyisonitrosoacetanilide. A yield of approximately 95% can be expected.[8]
Step 2: Cyclization to 5-Methoxyisatin
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Materials: p-Methoxyisonitrosoacetanilide (from Step 1), Concentrated Sulfuric Acid.
-
Procedure: a. Gently warm concentrated sulfuric acid to 70 °C in a reaction vessel. b. Slowly add the p-methoxyisonitrosoacetanilide from Step 1 to the warm acid, carefully maintaining the temperature between 70-80 °C. c. After the addition is complete, heat the mixture to 80 °C for an additional 15 minutes. d. Cool the reaction mixture and pour it onto crushed ice. e. Filter the resulting precipitate, wash with cold water until the filtrate is pH neutral, and dry to obtain 5-methoxyisatin. A yield of around 88% is achievable in this step.[8]
Detailed Experimental Protocol: N-Methylation
This protocol describes the final conversion to the target compound.
Step 3: Synthesis of 5-Methoxy-1-methylindoline-2,3-dione
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Materials: 5-Methoxyisatin (from Step 2), Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure: a. To a solution of 5-methoxyisatin (1.0 eq) in DMF, add potassium carbonate (2.5 eq). b. Add methyl iodide (1.2 eq) to the mixture. c. Stir the reaction at room temperature until completion (monitoring by TLC is recommended). d. Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Methoxy-1-methylindoline-2,3-dione is dominated by the electrophilic nature of its C3-carbonyl group. The electron-withdrawing effect of the adjacent carbonyl and the imide nitrogen makes this position highly susceptible to nucleophilic attack. This reactivity is the foundation of its utility as a synthetic intermediate.
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Oxidant Properties: The compound is classified as a synthetic oxidant and can serve as an intramolecular oxygen source. It has been effectively used in aerobic reactions for the oxidation of oxindoles to produce isatins with high yields and purity.[4]
-
Condensation Reactions: The C3-carbonyl group readily undergoes condensation with primary amines to form Schiff bases. This reaction is a common and straightforward method for elaborating the isatin core into more complex structures.[1]
-
[3+2] Cycloaddition: The reactivity at the C3 position also facilitates [3+2] cycloaddition reactions with various dipoles. This powerful transformation leads to the formation of complex and rigid spirocyclic systems, which are highly sought-after scaffolds in drug discovery due to their defined three-dimensional architecture.[1]
General Experimental Protocol: Schiff Base Formation
This protocol outlines a general method for utilizing 5-Methoxy-1-methylindoline-2,3-dione as a reactant.[1]
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Materials: 5-Methoxy-1-methylindoline-2,3-dione, a primary amine, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of glacial acetic acid.
-
Procedure: a. Dissolve 5-Methoxy-1-methylindoline-2,3-dione (1.0 eq) and the primary amine (1.0 eq) in the chosen solvent. b. Add a few drops of glacial acetic acid to catalyze the reaction. c. Reflux the mixture for several hours, monitoring the reaction progress via TLC. d. After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate and can be collected by filtration. e. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Spectroscopic Characterization
Unambiguous structural confirmation of 5-Methoxy-1-methylindoline-2,3-dione and its derivatives relies on standard spectroscopic techniques. While a full dataset is proprietary to suppliers, the expected spectral features can be inferred from its structure.
-
¹H NMR: Expected signals would include singlets for the N-methyl and O-methyl protons, as well as distinct multiplets in the aromatic region corresponding to the protons on the substituted benzene ring.
-
¹³C NMR: The spectrum would be characterized by signals for the two carbonyl carbons (C2 and C3), signals for the aromatic carbons, and peaks for the N-methyl and O-methyl carbons.
-
IR Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide carbonyl groups would be prominent in the 1700-1780 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak would confirm the compound's molecular weight of 191.18 g/mol .
Analytical data including NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[9]
Biological Significance and Drug Development Applications
While 5-Methoxy-1-methylindoline-2,3-dione is primarily an intermediate, its structural core is integral to many biologically active molecules. The isatin scaffold is a "privileged structure" in medicinal chemistry, known for its role in compounds with anticancer, antimicrobial, and antiviral activities.[2][3][10]
Derivatives synthesized from this intermediate have shown significant potential. For example, related indolo[2,3-b] quinoline compounds have demonstrated potent cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2) by modulating critical cell signaling pathways like PI3K/AKT/mTOR, inducing cell cycle arrest at the G2/M phase, and promoting apoptosis.[11][12] The strategic placement of the methoxy and methyl groups on the isatin core can influence the pharmacokinetic and pharmacodynamic properties of the final therapeutic agent.
Conclusion
5-Methoxy-1-methylindoline-2,3-dione is a highly versatile and reactive intermediate. Its well-defined synthetic pathways and the predictable reactivity of its C3-carbonyl group make it an invaluable tool for medicinal chemists. Its application in the construction of complex heterocyclic systems, particularly those with spirocyclic architectures and potential as anticancer agents, solidifies its importance in modern drug discovery and development. The protocols and properties outlined in this guide provide a comprehensive foundation for researchers aiming to leverage this potent building block in their synthetic endeavors.
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Al-Ostath, A., et al. (2021). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 26(15), 4473. [Link]
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Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(19), 6285. [Link]
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Li, M., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(22), 7954. [Link]
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Roopan, S. M., et al. (2010). Synthesis of 1-[(2-chloroquinolin-3-yl)methyl]indoline-2,3-dione derivatives as potential antimicrobial agents. ResearchGate. Retrieved from [Link]
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Shankarananth, V., et al. (2011). Synthesis and biological evaluation of 5-methyl-N-aryl substituted-1,3-Oxazolidine dione derivatives. ResearchGate. Retrieved from [Link]
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R1 (N-1)R2 (C-5)Activity
HHBaseline
Alkyl/BenzylHIncreased
HCl, Br, NO2Increased
BenzylPhenylPotent
